![molecular formula C12H14N4O B4797198 2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4797198.png)
2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Overview
Description
2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound belongs to the class of triazoloquinazolines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-propyl-4H-quinazolin-4-one with hydrazine derivatives, followed by cyclization to form the triazolo ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinazoline scaffold .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one exhibit antiviral properties. Specifically, they have been evaluated for their efficacy against Hepatitis B Virus (HBV). A patent describes the use of such compounds as HBV inhibitors, suggesting their potential in treating or preventing HBV infections by inhibiting viral DNA synthesis and reducing HBV DNA levels .
Anticancer Potential
Studies have highlighted the anticancer properties of triazoloquinazolinone derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. For instance, specific derivatives have demonstrated cytotoxic effects against breast cancer cells by activating caspase pathways .
Neuroprotective Effects
There is emerging evidence that compounds within this class may possess neuroprotective effects. Research suggests that they can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. This application is still under investigation but shows promise for future therapeutic strategies .
Case Studies
Mechanism of Action
The mechanism of action of 2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their necroptosis inhibitory activity.
5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl derivatives: Used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is unique due to its specific structural features and the potential for diverse chemical modifications. Its triazoloquinazoline scaffold provides a versatile platform for the development of new compounds with tailored biological activities .
Biological Activity
2-Propyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a compound belonging to the class of triazoloquinazoline derivatives. These compounds have garnered attention for their diverse biological activities, particularly in the realms of oncology and infectious disease treatment. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a triazole ring fused with a quinazoline structure, which is critical for its biological interactions.
Anticancer Activity
Research indicates that derivatives of triazoloquinazoline exhibit significant anticancer properties. A study focusing on related compounds demonstrated that they can inhibit cell proliferation in various cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
17l | A549 | 0.98 ± 0.08 |
17l | MCF-7 | 1.05 ± 0.17 |
17l | HeLa | 1.28 ± 0.25 |
The compound 17l showed promising results in inhibiting c-Met and VEGFR-2 kinase activities, which are crucial for tumor growth and metastasis . The mechanism involves induction of apoptosis in cancer cells and modulation of cell cycle progression.
Antiviral Activity
The potential antiviral effects of triazoloquinazolines have also been explored. Certain derivatives have been shown to inhibit viral replication mechanisms effectively. Specifically, compounds similar to this compound are being investigated for their efficacy against Hepatitis B virus (HBV) infections .
The biological activity of this compound can be attributed to several key mechanisms:
- Kinase Inhibition : The compound acts as an inhibitor of specific kinases involved in tumor progression.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through various signaling cascades.
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells.
Case Studies
Recent studies have provided insights into the efficacy of this compound:
- In Vitro Studies : In laboratory settings, this compound has demonstrated potent cytotoxicity against several cancer cell lines while exhibiting low hemolytic toxicity .
- In Vivo Studies : Further research is needed to evaluate its effectiveness in animal models to establish therapeutic dosages and safety profiles.
Properties
IUPAC Name |
2-propyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-4-11-14-12-13-9-5-3-6-10(17)8(9)7-16(12)15-11/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBJYPVEPCKKJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C=C3C(=NC2=N1)CCCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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